2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
Description
This compound features a 1,2,3,4-tetrazole core substituted with a 2-fluorophenyl group at position 1 and a sulfanyl-acetamide linker at position 5, terminating in a naphthalen-1-yl group.
- Tetrazole ring: Enhances metabolic stability and hydrogen-bonding capacity, common in bioactive molecules .
- Naphthalen-1-yl: A bulky aromatic system that may influence binding affinity and solubility.
While direct synthesis or bioactivity data for this compound are absent in the provided evidence, analogous synthetic routes (e.g., 1,3-dipolar cycloaddition for tetrazole formation) and pharmacological profiles of structural analogs can be inferred .
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-15-9-3-4-11-17(15)25-19(22-23-24-25)27-12-18(26)21-16-10-5-7-13-6-1-2-8-14(13)16/h1-11H,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNBCIGIEWTFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=NN3C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-fluorophenylhydrazine with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with naphthylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It could modulate signaling pathways, such as the PI3K-AKT or MAPK pathways, influencing cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole vs. Triazole Derivatives
The substitution of tetrazole with triazole alters electronic properties and steric bulk. Key examples:
Notes:
- Triazole derivatives (e.g., Compound 38) exhibit antibacterial activity, suggesting the target compound’s tetrazole core may offer enhanced metabolic stability for prolonged effects .
- Bulky naphthalenyl groups (target compound vs. Compound 6m) may reduce solubility but improve target binding through π-π stacking .
Substituent Effects on Aromatic Rings
Variations in aryl substituents modulate electronic and steric properties:
Notes:
- The 2-fluorophenyl group in the target compound may offer a balance between lipophilicity and polarity compared to nitro or chloro substituents.
Sulfanyl-Acetamide Linker Modifications
The linker’s flexibility and electronic profile influence bioactivity:
Notes:
- Hydroxyacetamide derivatives (e.g., FP1-12) demonstrate antiproliferative effects, suggesting the target compound’s unmodified acetamide linker may prioritize stability over direct cytotoxicity .
Key Research Findings and Hypotheses
Antimicrobial Potential: Structural analogs with triazole cores (e.g., Compound 38, MIC = 16–32 μg/mL) suggest the target compound’s tetrazole core could improve resistance to enzymatic degradation .
Solubility Challenges : The naphthalen-1-yl group likely reduces aqueous solubility compared to benzyl or phenyl analogs, necessitating formulation optimization .
Synthetic Feasibility : Copper-catalyzed azide-alkyne cycloaddition () or tetrazole-forming reactions () are viable routes for synthesis .
Biological Activity
The compound 2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a tetrazole derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12FN5O2S
- Molecular Weight : 333.34 g/mol
- CAS Number : Not specified
Anticancer Properties
Recent studies have shown that tetrazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity. The presence of the tetrazole ring is crucial for this activity, as it interacts with key cellular targets involved in cancer proliferation and survival .
Table 1: Cytotoxic Activity of Tetrazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 (skin cancer) | 1.98 ± 1.22 |
| Compound B | Jurkat (leukemia) | 1.61 ± 1.92 |
| Compound C | HT-29 (colon cancer) | < 10 (effective) |
The mechanism by which these compounds exert their anticancer effects often involves:
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
- Enzyme Inhibition : Inhibition of key metabolic enzymes such as acetylcholinesterase (AChE), which can disrupt cancer cell metabolism .
- Protein Interactions : Molecular dynamics simulations have suggested that these compounds interact with proteins through hydrophobic contacts and hydrogen bonding, influencing their biological activity .
Antimicrobial Activity
In addition to anticancer properties, tetrazole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications in the phenyl ring significantly enhance antibacterial efficacy .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
Case Studies
A notable study synthesized several tetrazole derivatives, including the compound , and evaluated their biological activities. The results indicated that compounds with a fluorophenyl moiety exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
Another research effort focused on the synthesis and biological evaluation of naphthalene-containing tetrazoles, highlighting their potential as novel anticancer agents due to their ability to induce apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
